molecular formula C18H20ClF2N3O2S B2768278 N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2,5-difluorobenzenesulfonamide CAS No. 1049466-47-8

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2,5-difluorobenzenesulfonamide

Cat. No. B2768278
CAS RN: 1049466-47-8
M. Wt: 415.88
InChI Key: GQDMGMQKACOYAR-UHFFFAOYSA-N
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Description

“N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide” is a solid compound . It is a potent and selective D4 dopamine receptor ligand .


Synthesis Analysis

The title compound was synthesized by N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate .


Molecular Structure Analysis

The molecular structure of this compound is represented by the empirical formula C20H24ClN3O2 and has a molecular weight of 373.88 .


Physical And Chemical Properties Analysis

This compound is a solid and is soluble in DMSO (22 mg/mL) but insoluble in water .

Scientific Research Applications

Antipsychotic Drug Development

Cancer Therapy

  • α,β-Unsaturated Keto Scaffold : The compound belongs to a class of molecules with α,β-unsaturated keto scaffolds. These structures have shown promise as cytotoxins. While they can alkylate thiols, they spare amino and hydroxy groups found in nucleic acids. This property may lead to the design of novel anticancer agents .

Mechanism of Action

Target of Action

The primary target of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2,5-difluorobenzenesulfonamide is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The D4 receptor subtype is known to influence cognitive and emotional processes.

Mode of Action

This compound acts as a potent and selective ligand for the D4 dopamine receptor . A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In this case, the compound binds to the D4 receptor, potentially altering its function.

Pharmacokinetics

It is noted that the compound is soluble in dmso , which could potentially influence its bioavailability and distribution.

properties

IUPAC Name

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-2,5-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClF2N3O2S/c19-14-1-4-16(5-2-14)24-11-9-23(10-12-24)8-7-22-27(25,26)18-13-15(20)3-6-17(18)21/h1-6,13,22H,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQDMGMQKACOYAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNS(=O)(=O)C2=C(C=CC(=C2)F)F)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClF2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2,5-difluorobenzenesulfonamide

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